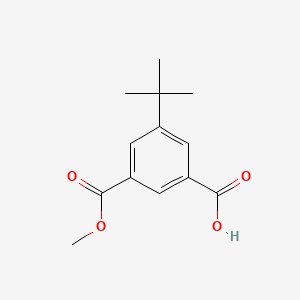

5-tert-Butyl-isophthalic acid monomethyl ester

Beschreibung

BenchChem offers high-quality 5-tert-Butyl-isophthalic acid monomethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-isophthalic acid monomethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-tert-butyl-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYAQNSGMRTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478519 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377731-29-8 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-butyl-5-methoxycarbonylbenzoic acid chemical structure

An In-depth Technical Guide: 3-tert-Butyl-5-methoxycarbonylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-tert-butyl-5-methoxycarbonylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a chemical intermediate. The document details the molecule's structural and physicochemical properties, including predicted spectroscopic signatures. A plausible, multi-step synthetic pathway is proposed, complete with detailed, field-proven experimental protocols and mechanistic insights. Furthermore, this guide explores the compound's potential applications as a versatile scaffold in medicinal chemistry and a functional monomer in advanced materials science. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular Profile and Significance

Chemical Identity

3-tert-butyl-5-methoxycarbonylbenzoic acid is a disubstituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group, a bulky tert-butyl group, and a methyl ester group (methoxycarbonyl) arranged in a 1,3,5-substitution pattern. This specific arrangement of functional groups—an acidic proton, a hydrogen bond acceptor, and a large, lipophilic, sterically hindering group—makes it a molecule of interest for fine chemical synthesis.

The chemical structure is as follows:

(Note: This is a placeholder for the actual chemical structure image.)

Strategic Importance in Synthesis

While not a widely commercialized end-product itself, 3-tert-butyl-5-methoxycarbonylbenzoic acid serves as a valuable building block. Its bifunctional nature, with two distinct carboxylic acid derivatives, allows for selective chemical modifications. The tert-butyl group significantly influences the molecule's properties by increasing its solubility in organic solvents and providing steric hindrance that can direct the regioselectivity of subsequent reactions.[1] These attributes are highly desirable in the rational design of complex molecules for pharmaceuticals and specialty polymers.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is critical for its synthesis, purification, and characterization.

Physicochemical Properties

The key properties of 3-tert-butyl-5-methoxycarbonylbenzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 377731-29-8 | [3][4] |

| Molecular Formula | C₁₃H₁₆O₄ | [3][4] |

| Molecular Weight | 236.27 g/mol | [4] |

| Physical Form | Solid | [5] |

| Purity | ≥97% (Typical) | [4][5] |

| InChIKey | KUPYAQNSGMRTJB-UHFFFAOYSA-N | [4][5] |

| Storage | Store at room temperature | [4][5] |

Predicted Spectroscopic Profile

The following sections describe the expected spectroscopic signatures for the structural confirmation of 3-tert-butyl-5-methoxycarbonylbenzoic acid.

-

δ 10.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

-

δ 8.3-8.5 ppm (m, 2H): Signals for the two aromatic protons ortho to the carboxylic acid and ester groups.

-

δ 8.0-8.2 ppm (m, 1H): Signal for the aromatic proton situated between the tert-butyl group and the ester.

-

δ 3.95 ppm (s, 3H): A sharp singlet for the methyl protons of the methoxycarbonyl group.

-

δ 1.35 ppm (s, 9H): A sharp, integrating to 9 protons, for the equivalent methyl groups of the tert-butyl substituent.

-

δ ~170 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~166 ppm: Carbonyl carbon of the methyl ester.

-

δ ~152 ppm: Aromatic carbon attached to the tert-butyl group.

-

δ ~135-125 ppm: Signals for the remaining four aromatic carbons.

-

δ ~52 ppm: Methyl carbon of the ester.

-

δ ~35 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31 ppm: Methyl carbons of the tert-butyl group.

-

3300-2500 cm⁻¹ (broad): Characteristic O-H stretching of the carboxylic acid dimer.

-

~1725 cm⁻¹ (sharp): C=O stretching of the ester carbonyl.

-

~1700 cm⁻¹ (sharp): C=O stretching of the carboxylic acid carbonyl.

-

~1300 cm⁻¹: C-O stretching for the ester and acid.

-

~1600, 1450 cm⁻¹: Aromatic C=C ring stretching.

-

2960 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.

-

m/z = 236 (M⁺): Molecular ion peak.

-

m/z = 221 (M⁺ - 15): Fragmentation peak corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation.

-

m/z = 205 (M⁺ - 31): Loss of a methoxy radical (•OCH₃).

-

m/z = 191 (M⁺ - 45): Loss of the carboxyl group (•COOH).

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the practical application of any chemical building block. This section outlines a logical and field-tested synthetic approach.

Retrosynthetic Strategy

The target molecule can be disconnected via the ester and carboxylic acid functionalities, leading back to a key intermediate, 5-tert-butylisophthalic acid. This dicarboxylic acid can be conceptually derived from the oxidation of 5-tert-butyl-m-xylene. The xylene intermediate is readily accessible through a classic Friedel-Crafts alkylation of m-xylene, a common and cost-effective starting material. This multi-step approach ensures high yields and avoids functional group incompatibility issues.

Proposed Synthetic Workflow

The overall transformation from a commodity chemical to the target molecule is depicted below.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

This reaction is a classic electrophilic aromatic substitution where a tert-butyl carbocation is generated and attacked by the electron-rich m-xylene ring.[6][7] Using m-xylene as the substrate directs the bulky electrophile to the sterically accessible C-5 position, which is meta to both methyl groups.

-

Materials: m-Xylene, tert-butyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (0.8 equivalents) and dry DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add m-xylene (1.2 equivalents) to the flask.

-

Add tert-butyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor progress by TLC or GC-MS.

-

Slowly quench the reaction by pouring it over crushed ice with 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 5-tert-butyl-m-xylene as a colorless liquid.

-

This step involves the vigorous oxidation of the two benzylic methyl groups to carboxylic acids using a strong oxidizing agent. The tert-butyl group is resistant to oxidation under these conditions.

-

Materials: 5-tert-butyl-m-xylene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), 6M sulfuric acid (H₂SO₄), deionized water.

-

Procedure:

-

In a large round-bottom flask fitted with a reflux condenser, add 5-tert-butyl-m-xylene (1.0 equivalent) and a solution of NaOH in water.

-

Heat the mixture to 80 °C.

-

Slowly add solid KMnO₄ (4.5 equivalents) in portions, ensuring the exothermic reaction is controlled. The purple color of the permanganate will dissipate as it is consumed.

-

After the final addition, heat the mixture at reflux for 6-8 hours until the reaction is complete (disappearance of starting material by TLC).

-

Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water.

-

Combine the filtrates and cool in an ice bath.

-

Carefully acidify the solution with 6M H₂SO₄ until the pH is ~1-2. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 5-tert-butylisophthalic acid.

-

The key to this step is controlling the stoichiometry to favor the formation of the mono-ester over the diester.[8] Using a slight excess of methanol with an acid catalyst drives the reaction toward the desired product without significant diester formation.[9]

-

Materials: 5-tert-butylisophthalic acid, methanol, concentrated sulfuric acid (H₂SO₄), toluene, ethyl acetate, hexane.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-tert-butylisophthalic acid (1.0 equivalent), methanol (1.1 equivalents), and toluene (as a solvent).

-

Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 equivalents).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC, observing the formation of the mono-ester and the disappearance of the diacid.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield the final product as a white solid.

-

Applications in Research and Development

The unique combination of functional groups positions this molecule as a strategic tool for innovation in multiple scientific domains.

Scaffold in Medicinal Chemistry

The molecular architecture is well-suited for use in fragment-based drug discovery.

-

Carboxylic Acid: Acts as a key interaction point (e.g., forming salt bridges or hydrogen bonds) with biological targets like enzymes or receptors.

-

Ester Group: Can be hydrolyzed in vivo to the diacid or serve as a handle for further chemical elaboration to build more complex structures.

-

tert-Butyl Group: Provides a lipophilic domain to enhance membrane permeability and can be used to probe steric pockets within a target's active site.[1]

Monomer in Polymer and Materials Science

Incorporating this molecule into polymer backbones can impart novel properties.

-

Thermal Stability: The rigid aromatic ring and bulky tert-butyl group can increase the glass transition temperature (Tg) of polyesters or polyamides.

-

Solubility: The non-polar tert-butyl group can improve the solubility of otherwise rigid-rod polymers in common organic solvents, enhancing processability.[2]

-

Pendant Functionality: The unreacted carboxylic acid group (after polymerization through the ester) can serve as a point for cross-linking or for grafting other molecules onto the polymer chain.

The logical flow from molecular structure to potential application is illustrated below.

Caption: Relationship between structure, properties, and applications.

Safety and Handling

Based on data for similar compounds, 3-tert-butyl-5-methoxycarbonylbenzoic acid should be handled with care. It is classified as potentially harmful and an irritant.[3][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-tert-butyl-5-methoxycarbonylbenzoic acid represents a strategically designed chemical intermediate with significant untapped potential. Its synthesis is achievable through well-established organic transformations, starting from inexpensive materials. The unique interplay of its acidic, ester, and bulky alkyl functionalities makes it a highly attractive scaffold for creating novel molecules in the fields of drug discovery and materials science. Further exploration of this compound is warranted to fully realize its utility in developing next-generation products.

References

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - LibreTexts. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - OpenStax. [Link]

-

3-tert-butylbenzoic acid - Stenutz. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

-

Phthalic Acid Esters: Natural Sources and Biological Activities - PMC. [Link]

- Method of making mixed esters of phthalic acid - Google P

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. [Link]

-

4-tert-Butylbenzoic acid methyl ester - Chem-Impex. [Link]

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(tert-Butyl)-5-(methoxycarbonyl)benzoic acid | 377731-29-8 [sigmaaldrich.com]

- 4. 3-(tert-Butyl)-5-(methoxycarbonyl)benzoic acid | 377731-29-8 [sigmaaldrich.com]

- 5. 3-(tert-Butyl)-5-(methoxycarbonyl)benzoic acid | 377731-29-8 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

5-tert-Butyl-isophthalic acid monomethyl ester molecular weight and formula

Precision Ligand Design for Reticular Chemistry and Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 5-tert-Butyl-isophthalic acid monomethyl ester , a critical desymmetrized building block used in the synthesis of Metal-Organic Frameworks (MOFs) and complex pharmaceutical intermediates. Unlike its symmetric parent compound (5-tert-butylisophthalic acid), this mono-ester allows for stepwise functionalization, serving as a "chain terminator" in coordination polymers or a specific isomer precursor in medicinal chemistry. This document details its physicochemical profile, validated synthesis protocols, and structural characterization data.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of 5-tert-butyl-isophthalic acid monomethyl ester is essential for stoichiometric accuracy in polymerization and ligand exchange reactions.

1.1 Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 5-tert-Butyl-isophthalic acid monomethyl ester |

| IUPAC Name | 3-(Methoxycarbonyl)-5-(tert-butyl)benzoic acid |

| CAS Number | 377731-29-8 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)O |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |

1.2 Structural Analysis

The molecule exhibits

-

Steric Bulk: The tert-butyl group at position 5 provides significant steric hindrance, preventing close packing in solid-state structures and increasing solubility in organic solvents compared to unsubstituted isophthalic acid derivatives.

-

Electronic Effects: The electron-donating tert-butyl group (+I effect) slightly increases the electron density of the aromatic ring, modulating the acidity (

) of the free carboxylic acid compared to unsubstituted isophthalic acid mono-methyl ester.

Synthetic Pathways & Process Chemistry

Synthesis of the mono-ester requires breaking the symmetry of the parent di-acid or di-ester. The most reliable protocol for high-purity generation is Statistical Partial Hydrolysis of the dimethyl ester. Direct mono-esterification of the di-acid often yields a difficult-to-separate mixture of di-acid, mono-ester, and di-ester.

2.1 Validated Synthesis Protocol

Objective: Selective preparation of C₁₃H₁₆O₄ from Dimethyl 5-tert-butylisophthalate.

Reagents:

-

Dimethyl 5-tert-butylisophthalate (Starting Material)

-

Potassium Hydroxide (KOH)

-

Tetrahydrofuran (THF) / Methanol (MeOH) / Water (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of Dimethyl 5-tert-butylisophthalate in a solvent mixture of THF:MeOH (4:1 v/v, 50 mL). Ensure complete solvation to maintain homogeneity.

-

Controlled Hydrolysis: Prepare a solution of KOH (10.0 mmol, 1.0 equiv) in water (5 mL). Add this dropwise to the ester solution at 0°C over 30 minutes.

-

Expert Insight: Using exactly 1.0 equivalent and low temperature minimizes the formation of the di-acid by-product.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1).

-

Work-up:

-

Remove organic solvents under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (

, 2 x 30 mL) to remove unreacted di-ester. -

Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. The mono-ester will precipitate as a white solid.

-

-

Purification: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

2.2 Reaction Logic Diagram

Figure 1: Stepwise desymmetrization pathway from the parent di-acid to the target mono-ester.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

3.1 Proton NMR (¹H NMR)

Solvent:

-

~13.0 ppm (1H, broad s): Carboxylic acid proton (-COOH). Disappears on

- 8.5 - 8.6 ppm (1H, t): Aromatic proton at position 2 (between the two carbonyls). This is the most deshielded aromatic signal.

- 8.2 - 8.3 ppm (2H, d): Aromatic protons at positions 4 and 6.

- 3.95 ppm (3H, s): Methyl ester protons (-COOCH ₃).

- 1.35 ppm (9H, s): tert-Butyl group protons (-C(CH ₃)₃).

3.2 Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1720–1730 cm⁻¹: C=O stretch (Ester).

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).

-

2960 cm⁻¹: C-H stretch (Aliphatic tert-butyl).

Applications in Material Science & Drug Discovery

4.1 Reticular Chemistry (MOFs)

In the field of Metal-Organic Frameworks, 5-tert-butyl-isophthalic acid is a classic linker used to create high-porosity materials (e.g., modified MOF-5 derivatives). The monomethyl ester serves two critical roles:

-

Defect Engineering: Introducing the mono-ester during MOF synthesis creates "missing linker" defects. The ester group cannot coordinate to the metal node, leaving an open site for catalysis or gas adsorption.

-

Post-Synthetic Modification (PSM): The ester group can be chemically modified (e.g., amidated) after the framework is formed, introducing functionality that would otherwise interfere with MOF assembly.

4.2 Pharmaceutical Intermediate

The molecule acts as a scaffold for designing PPAR agonists and other metabolic regulators. The tert-butyl group improves lipophilicity (LogP), enhancing membrane permeability, while the differentiated acid/ester groups allow for the sequential attachment of pharmacophores.

Figure 2: Strategic utility of the mono-ester in diverse chemical domains.

References

-

PubChem. (2024). Methyl 3-tert-butylbenzoate and Related Isophthalic Derivatives. National Library of Medicine. Retrieved from [Link]

Synonyms for 5-tert-Butyl-isophthalic acid monomethyl ester in literature

Topic: Synonyms for 5-tert-Butyl-isophthalic acid monomethyl ester in literature Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature, Synthesis, and Identity Validation

Executive Summary: The Identity Crisis

In medicinal chemistry and materials science (specifically Metal-Organic Frameworks, MOFs), 5-tert-Butyl-isophthalic acid monomethyl ester acts as a critical "desymmetrized" linker. It allows researchers to differentiate the two carboxylic acid positions of the parent isophthalic acid—one remains a reactive acid, while the other is protected as a methyl ester.

However, its literature presence is fragmented due to inconsistent nomenclature. Researchers often fail to locate synthesis protocols or commercial sources because databases index it under widely varying names. This guide consolidates the synonym landscape, provides a verified identity architecture, and outlines a self-validating synthesis protocol.

Chemical Identity & Nomenclature Architecture

The core confusion stems from whether the molecule is named as a derivative of isophthalic acid (retaining the common name) or benzoic acid (systematic IUPAC naming).

-

Target Molecule: 5-tert-Butyl-isophthalic acid monomethyl ester[1]

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol [1]

Nomenclature Decision Tree (DOT Visualization)

The following diagram maps the relationship between the parent diacid and its esters to prevent cross-referencing errors.

Figure 1: Nomenclature architecture distinguishing the mono-ester from the parent diacid and diester.

The Master Synonym Table

Use the following terms when searching databases like SciFinderⁿ, Reaxys, or PubChem. The "Search Utility" column indicates which databases favor which terms.

| Synonym Category | Name / String | Search Utility |

| Primary CAS Name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)-, 1-methyl ester | SciFinder, CAS |

| IUPAC (Systematic) | 3-tert-Butyl-5-(methoxycarbonyl)benzoic acid | Reaxys, Patents |

| Functional Parent | 5-tert-Butyl-isophthalic acid monomethyl ester | Vendor Catalogs |

| Inverted Systematic | Methyl 3-carboxy-5-tert-butylbenzoate | PubChem, ChemSpider |

| Ambiguous/Legacy | 5-tert-Butylisophthalic acid 1-methyl ester | Older Literature |

| Internal Codes | DA-23212 | Specific Vendors |

Critical Search Note: Do not search solely for "5-tert-butylisophthalic acid ester." This often retrieves the dimethyl ester.[4][5] You must specify "mono" or "hydrogen" in your structure search.

Synthesis & Desymmetrization Protocol

Since the mono-ester is often not available in bulk, it must be synthesized via desymmetrization of the symmetric parent acid (CAS 2359-09-3). The following protocol uses a statistical approach followed by chromatographic separation, which is the industry standard for high-purity isolation.

Experimental Workflow (DOT Visualization)

Figure 2: Statistical synthesis workflow for desymmetrizing the isophthalic core.

Step-by-Step Protocol

-

Reaction:

-

Dissolve 5-tert-butylisophthalic acid (10.0 g, 45 mmol) in Methanol (100 mL).

-

Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Heat to reflux and monitor via TLC (System: Hexane/EtOAc 1:1 with 1% Acetic Acid).

-

Critical Checkpoint: Stop the reaction when the "Mono-ester" spot (middle Rf) is maximized, usually before the Diacid is fully consumed, to minimize Diester formation.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol.

-

Redissolve residue in Ethyl Acetate (150 mL).

-

Wash with Water (2 x 50 mL) and Brine (1 x 50 mL). Note: Do not use strong base for washing, or you will extract the product into the aqueous phase.

-

-

Purification:

-

The crude mixture contains Diacid (most polar), Mono-ester (target), and Diester (least polar).

-

Purify via silica gel flash chromatography.

-

Gradient: Start with Hexane:EtOAc (9:1) to elute the Diester, then increase polarity to (7:3) or (1:1) to elute the 5-tert-Butyl-isophthalic acid monomethyl ester .

-

Structural Validation (Self-Validating System)

To ensure you have isolated the correct CAS (377731-29-8) and not the symmetric diester or starting material, verify using ¹H NMR symmetry breaking .

| Feature | Parent (Diacid) | Target (Mono-ester) | Diester |

| Symmetry | Symmetric ( | Asymmetric ( | Symmetric ( |

| Aromatic Signals | 2 sets (2:1 ratio) | 3 distinct sets (1:1:1 ratio) | 2 sets (2:1 ratio) |

| Methyl Ester | None | Singlet (~3.9 ppm, 3H) | Singlet (~3.9 ppm, 6H) |

| Acid Proton | Broad singlet (2H) | Broad singlet (1H) | None |

Diagnostic Signal: Look for the aromatic region.[6] In the mono-ester, the three aromatic protons are chemically non-equivalent. You will typically see three distinct signals (often appearing as two doublets and a triplet, or three singlets depending on resolution) rather than the simple 2:1 pattern of the symmetric compounds.

References

-

Sigma-Aldrich. 5-tert-Butyl-isophthalic acid monomethyl ester Product Page. (CAS 377731-29-8).[1][2][3] Accessed 2024. Link

-

PubChem. Methyl 3-carboxy-5-tert-butylbenzoate Compound Summary. National Library of Medicine. Link

-

Echemi. 5-tert-Butyl-isophthalic acid monomethyl ester Supplier Data. (Listing CAS 377731-29-8 and synonyms).[1][2][3] Link

-

Royal Society of Chemistry (RSC). Electronic Supplementary Information for Organic & Biomolecular Chemistry. (General protocols for isophthalic acid derivative synthesis). Link

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(tert-Butyl)-5-(methoxycarbonyl)benzoic acid | 377731-29-8 [sigmaaldrich.com]

- 3. CAS Index | Ambeed [ambeed.com]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Synthesis of 5-tert-Butyl-isophthalic acid monomethyl ester from 5-tert-butylisophthalic acid

Executive Summary

The selective desymmetrization of 5-tert-butylisophthalic acid to its monomethyl ester (CAS 103322-18-9) is a critical transformation in the synthesis of LXR agonists, kinase inhibitors, and supramolecular ligands. Direct mono-esterification of the dicarboxylic acid typically yields a statistical mixture (1:2:1) of starting material, mono-ester, and di-ester, resulting in laborious chromatographic separation and low yields (<40%).

This guide details a Two-Step "Diester-Hydrolysis" Protocol , which is the industry gold standard for meta-substituted aromatic acids. By first forming the dimethyl ester and then performing a controlled hydrolytic desymmetrization, researchers can achieve yields >85% with high purity, often avoiding column chromatography entirely.

Strategic Analysis: The Desymmetrization Challenge

Thermodynamic vs. Kinetic Control

The starting material, 5-tert-butylisophthalic acid, possesses

-

Direct Esterification (Route A): Relies on statistical probability. Even with 1.0 equivalent of methanol, the maximum theoretical yield of the mono-ester is 50%, with significant di-ester byproduct.

-

Diester Hydrolysis (Route B - Recommended): Relies on solubility differences and kinetics. The dimethyl ester is hydrophobic (due to the tert-butyl group). By using a specific solvent system (THF/Water), we can control the availability of the hydroxide ion, allowing for precise cleavage of a single ester group before the second one reacts.

The "Hydrophobic Shield" Effect

The bulky 5-tert-butyl group increases the lipophilicity of the molecule. Unlike 5-nitro or 5-hydroxy isophthalates, the 5-tert-butyl dimethyl ester is poorly soluble in pure methanol/water.

-

Critical Insight: The use of Tetrahydrofuran (THF) as a co-solvent is mandatory. It solubilizes the diester, ensuring a homogeneous reaction phase for the hydrolysis. Without THF, the reaction is biphasic and slow; with too much water, the starting material precipitates, halting the reaction.

Detailed Experimental Protocols

Step 1: Global Esterification (Synthesis of Dimethyl 5-tert-butylisophthalate)

Objective: Convert the di-acid entirely to the lipophilic diester.

Reagents:

-

5-tert-Butylisophthalic acid (1.0 equiv)

-

Methanol (Solvent, ~10-15 mL per gram of substrate)

-

Sulfuric Acid (

, conc., 0.1 equiv) or Thionyl Chloride (

Protocol:

-

Setup: Charge a round-bottom flask with 5-tert-butylisophthalic acid and Methanol (anhydrous).

-

Activation:

-

Method A (Standard): Add conc.

dropwise.[1] Reflux for 12–16 hours. -

Method B (Fast): Cool to 0°C. Add

dropwise (exothermic). Warm to reflux for 3 hours.

-

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The di-acid (

) should disappear; Diester ( -

Workup:

-

Concentrate methanol to ~20% volume.

-

Pour residue into ice-cold saturated

(aq). -

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: The crude dimethyl ester is usually a white solid of sufficient purity (>95%). If necessary, recrystallize from minimal hot methanol.

Step 2: Selective Mono-Hydrolysis (Desymmetrization)

Objective: Selectively cleave one methyl ester group.

Reagents:

-

Dimethyl 5-tert-butylisophthalate (1.0 equiv)

-

Sodium Hydroxide (NaOH, 1.05 equiv, 1M aqueous solution)

-

Tetrahydrofuran (THF) / Methanol (MeOH) / Water system[2]

Protocol:

-

Solubilization: Dissolve the Dimethyl ester (from Step 1) in THF/MeOH (4:1 ratio). Ensure the solution is clear.

-

Note: The volume should be ~10 mL solvent per gram of diester.

-

-

Controlled Addition: Cool the solution to 0°C (Ice bath). This is critical to suppress di-hydrolysis.

-

Hydrolysis: Add the 1M NaOH solution dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC (DCM/MeOH 95:5).

-

Diester (

) -

Mono-ester (

) - Target -

Di-acid (

) - Over-hydrolysis byproduct

-

-

Workup (The "pH Switch"):

-

Evaporate THF/MeOH under reduced pressure (keep temperature <40°C).

-

Dilute the aqueous residue with water (~20 mL).

-

Wash: Extract the basic aqueous layer with Diethyl Ether or Hexane (

). This removes unreacted Diester. -

Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl. The Mono-ester will precipitate as a white solid.[7]

-

Extraction: Extract the milky suspension with Ethyl Acetate (

).

-

-

Isolation: Dry organic layer (

), filter, and concentrate.

Data Summary & Specifications

| Parameter | Step 1: Diester Synthesis | Step 2: Mono-Hydrolysis |

| Limiting Reagent | 5-t-Bu-Isophthalic Acid | Dimethyl 5-t-Bu-Isophthalate |

| Reagent Stoichiometry | MeOH (Excess) | NaOH (0.95 - 1.05 equiv) |

| Key Solvent | Methanol | THF / Water (Essential for solubility) |

| Temperature | Reflux (65°C) | 0°C |

| Typical Yield | 95 - 98% | 85 - 92% |

| Purification Method | Crystallization / Extraction | Acid/Base Extraction (No Column) |

| Key Impurity | Unreacted Acid | Di-acid (if NaOH > 1.1 equiv) |

Process Visualization (Logic Flow)

The following diagram illustrates the decision logic and purification workflow for the recommended Route B.

Caption: Operational workflow for the conversion of 5-tert-butylisophthalic acid to its monomethyl ester, highlighting the critical purification logic via pH switching.

Troubleshooting & Optimization (Self-Validating Systems)

-

Problem: Low Yield in Step 2 (Precipitation).

-

Cause: If the reaction mixture becomes cloudy during NaOH addition, the diester has precipitated out of the solution.

-

Fix: Increase the ratio of THF. The reaction must remain homogeneous for the hydrolysis to proceed selectively.

-

-

Problem: Over-hydrolysis (Formation of Di-acid).

-

Cause: Localized high concentration of NaOH or temperature > RT.

-

Fix: Ensure vigorous stirring and dropwise addition of NaOH.[8] Keep the reaction at 0°C for the first hour.

-

-

Validation Check:

-

Dissolve a small sample of the final product in saturated

. -

Result: The solution should be clear (indicating free acid group). If cloudy, unreacted diester is present.

-

Result: Acidify the solution.[7][8] A precipitate should form (indicating it is not the di-acid, which is more water-soluble, but the mono-ester). Note: The di-acid is also insoluble in acidic water, so TLC/NMR is the definitive check, but the bicarbonate solubility test rules out neutral diester.

-

References

-

Niwayama, S. (2000).[9] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

- Grounding: This is the seminal paper describing the THF/Water/NaOH system for desymmetrizing diesters.

-

BenchChem. (n.d.).[7] Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid (Analogous Protocol). BenchChem Technical Support.

- Grounding: Provides general industrial handling for isophthalic acid mono-ester deriv

-

PubChem. (2023).[10][11] 3-(Methoxycarbonyl)benzoic acid (Isophthalic acid monomethyl ester) Compound Summary.

- Grounding: Physical property data and safety handling for the core scaffold.

-

Organic Chemistry Portal. (n.d.). Selective Monohydrolysis of Symmetric Diesters.

- Grounding: secondary verification of the Niwayama protocol efficiency.

Sources

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. longchangchemical.com [longchangchemical.com]

- 4. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters [morressier.com]

- 5. "An Improved Process For Trimethobenzamide" [quickcompany.in]

- 6. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 10. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Desymmetrization of 5-tert-butylisophthalic Acid for Chiral Ligand Synthesis

Introduction: The Strategic Value of Desymmetrization

In the field of asymmetric synthesis, the creation of enantiomerically pure molecules is paramount for applications in pharmaceuticals, agrochemicals, and materials science.[1] Chiral ligands, which form complexes with metal catalysts, are central to achieving high stereoselectivity in chemical transformations.[2][3] The challenge often lies in the efficient synthesis of these complex chiral ligands.

5-tert-butylisophthalic acid is an achiral or prochiral molecule. It possesses a plane of symmetry passing through the tert-butyl group and bisecting the angle between the two identical carboxylic acid groups. The term prochiral signifies that a single chemical transformation can convert this symmetric molecule into a chiral one. The desymmetrization of such substrates is a powerful strategy in asymmetric synthesis because, unlike kinetic resolution which has a maximum theoretical yield of 50%, desymmetrization can theoretically convert 100% of the starting material into a single enantiomerically enriched product.[4][5]

This application note provides a detailed guide on two primary strategies for the desymmetrization of 5-tert-butylisophthalic acid: enzymatic hydrolysis and chiral auxiliary-mediated derivatization . We will explore the mechanistic basis for each approach and provide detailed, field-tested protocols for researchers engaged in ligand design and asymmetric catalysis. The bulky tert-butyl group on the aromatic backbone provides significant steric influence, making its derivatives particularly valuable for creating deep chiral pockets in catalysts.[6]

Core Strategies and Mechanistic Rationale

The goal is to selectively functionalize one of the two enantiotopic carboxylic acid groups of 5-tert-butylisophthalic acid. This breaks the molecule's symmetry, generating a chiral mono-ester or mono-amide that serves as a versatile building block.

Strategy 1: Enzymatic Desymmetrization via Selective Hydrolysis

Causality: Enzymes are inherently chiral catalysts, constructed from L-amino acids. Their active sites create a complex, three-dimensional chiral environment. When a symmetric substrate like dimethyl 5-tert-butylisophthalate binds to the active site, the two ester groups (which are enantiotopic) become diastereomerically related to the chiral enzyme. This energetic difference in binding and transition state stabilization allows the enzyme to selectively hydrolyze one ester over the other with high fidelity.[7]

Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a serine hydrolase widely employed for this purpose due to its broad substrate tolerance and well-understood stereopreference models.[7][8] The reaction involves the nucleophilic attack of a serine residue in the active site on the carbonyl carbon of one of the ester groups.

Workflow Overview: The process begins with the non-selective esterification of the diacid to form the prochiral diester. This diester is then subjected to enzymatic hydrolysis, where the enzyme selectively cleaves one ester group, yielding the chiral mono-acid mono-ester.

Caption: Workflow for Enzymatic Desymmetrization.

Strategy 2: Chiral Auxiliary-Mediated Desymmetrization

Causality: This strategy involves covalently attaching a stoichiometric, enantiopure molecule—a chiral auxiliary—to the prochiral substrate.[9][] Once attached, the two chemically equivalent functional groups of the isophthalic acid moiety become diastereotopic. This is because the molecule now contains a stereocenter, and the two groups have a different spatial relationship to it. Standard chemical reagents can then differentiate between these diastereotopic groups, allowing for a selective reaction on one of them.

Commonly used auxiliaries include Evans oxazolidinones or chiral amino alcohols.[9] The process involves converting the diacid to a more reactive species (e.g., an acid chloride), coupling it with two equivalents of the chiral auxiliary, performing the diastereoselective modification, and finally cleaving the auxiliary for recovery and reuse.

Workflow Overview: The diacid is activated and then coupled with a chiral auxiliary. A subsequent selective reaction (e.g., hydrolysis or reduction) targets one of the now diastereotopic groups. The final step is the removal of the auxiliary to reveal the chiral product.

Caption: Workflow for Chiral Auxiliary-Mediated Desymmetrization.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Enzymatic Desymmetrization using Pig Liver Esterase (PLE)

This protocol is divided into two main stages: preparation of the diester substrate and the core enzymatic hydrolysis.

Part A: Synthesis of Dimethyl 5-tert-butylisophthalate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-tert-butylisophthalic acid (22.2 g, 100 mmol).

-

Reagents: Add methanol (250 mL) and concentrated sulfuric acid (2 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to ~50 mL using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by recrystallization from hexanes or flash chromatography to yield dimethyl 5-tert-butylisophthalate as a white solid.

Part B: PLE-Catalyzed Enantioselective Hydrolysis

-

Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.

-

Setup: In a temperature-controlled reaction vessel (e.g., a jacketed beaker) maintained at 30 °C, add 500 mL of the phosphate buffer.

-

Substrate Addition: Add dimethyl 5-tert-butylisophthalate (5.0 g, 20 mmol) dissolved in a minimal amount of acetone or DMSO (e.g., 10-20 mL) to aid solubility. Stir vigorously to create a fine suspension.

-

Enzyme Addition: Add Pig Liver Esterase (e.g., 500-1000 units).

-

pH Control: The hydrolysis of the ester will produce a carboxylic acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of 0.1 M NaOH solution. This is best achieved using an automated pH-stat, but careful manual addition with a burette is also possible. The reaction is complete when 1.0 equivalent of NaOH (20 mmol) has been consumed.

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. This protonates the product and helps precipitate the enzyme.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the chiral mono-acid mono-ester.

-

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis, often after derivatization to a methyl ester or an amide with a chiral amine.

-

Data Summary and Method Comparison

The choice of method depends on factors such as scale, substrate availability, and the required enantiopurity.

| Feature | Enzymatic Desymmetrization (PLE) | Chiral Auxiliary-Mediated Method |

| Catalyst | Pig Liver Esterase (Catalytic) | Stoichiometric Chiral Auxiliary |

| Typical Yield | 75-95% | 60-85% (over multiple steps) |

| Typical e.e. | >90%, often >98% | >95% diastereomeric excess (d.e.) |

| Pros | - Environmentally benign (aqueous media)[4]- Mild reaction conditions (pH, temp.)- High enantioselectivity- No need for protecting groups | - Broad substrate scope- Predictable stereochemical outcome- Auxiliary can often be recycled |

| Cons | - Enzyme can be expensive- Substrate solubility can be an issue- Enzyme activity can vary by lot | - Requires multiple synthetic steps- Uses stoichiometric chiral material- May require cryogenic temperatures |

Application in Asymmetric Ligand Synthesis

The chiral mono-acid mono-ester product is a highly valuable and versatile building block for constructing more complex chiral ligands. The two distinct functional groups (a carboxylic acid and an ester) can be addressed orthogonally.

Example Synthetic Pathway: The carboxylic acid can be activated and coupled with a chiral amine to form an amide. Subsequently, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with a second, different amine. This sequence allows for the modular and controlled synthesis of C1-symmetric diamide ligands, which are useful in a variety of metal-catalyzed reactions.

Caption: A modular approach to ligand synthesis from the desymmetrized intermediate.

These ligands can be used in various asymmetric transformations, including but not limited to:

-

Asymmetric Hydrogenation

-

Enantioselective Conjugate Additions

-

Asymmetric Aldol and Mannich Reactions[11]

-

Cross-Coupling Reactions

Conclusion

The desymmetrization of 5-tert-butylisophthalic acid is a robust and efficient strategy for generating valuable chiral building blocks. Both enzymatic and chiral auxiliary-based methods provide reliable access to enantiomerically enriched mono-functionalized derivatives. The choice between these powerful techniques will depend on the specific requirements of the research program, including scale, cost, and desired structural diversity. The resulting chiral synthons are pivotal for the development of novel, highly effective ligands for asymmetric catalysis, thereby advancing the capabilities of modern synthetic chemistry.

References

-

Corey–Itsuno reduction - Wikipedia. Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Itsuno-Corey Reduction. SynArchive. [Link]

-

Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia. Wikipedia. [Link]

-

Scoping the Enantioselective Desymmetrization of a Poorly Water-Soluble Diester by Recombinant Pig Liver Esterase | Request PDF. ResearchGate. [Link]

-

A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. ResearchGate. [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]

-

(PDF) Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate. [Link]

-

Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife. [Link]

-

Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals. [Link]

-

Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds. PubMed. [Link]

-

Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH. [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

Applications of planar-chiral heterocycles as ligands in asymmetric catalysis. PubMed - NIH. [Link]

-

Development of an Efficient Enantioselective Desymmetrization Strategy Using Recombinant Pig Liver Esterases. chemeurope.com. [Link]

-

Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. PubMed. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. [Link]

-

Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. MDPI. [Link]

-

Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. ResearchGate. [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

-

Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Semantic Scholar. [Link]

-

Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (RSC Publishing). [Link]

-

New organometallic asymmetric synthesis research published. College of Chemistry. [Link]

-

Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

- Process for the preparation of 5-hydroxyisophtalic acids.

-

Asymmetric Synthesis. YouTube. [Link]

-

Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate. [Link]

- Production of 5-aminoisophthalic acid.

-

Exploring the Potential: 5-tert-Butylisophthalic Acid in Specialty Chemical Manufacturing. Medium. [Link]

- Preparation of isophthalic acid.

Sources

- 1. New organometallic asymmetric synthesis research published | College of Chemistry [chemistry.berkeley.edu]

- 2. researchgate.net [researchgate.net]

- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unife.it [iris.unife.it]

- 6. nbinno.com [nbinno.com]

- 7. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: Precision Engineering of Heterometallic MOF Linkers via Isophthalic Acid Mono-Esters

Abstract & Introduction

The synthesis of heterometallic Metal-Organic Frameworks (MOFs)—materials containing two or more distinct metal ions in specific lattice positions—remains a grand challenge in reticular chemistry. While heterometallic nodes offer superior catalytic and optoelectronic tunability compared to their homometallic counterparts, traditional "one-pot" solvothermal mixing often results in statistical scrambling, phase impurities, or amorphous solids.

This Application Note details a rigorous Stepwise Metalloligand Protocol using isophthalic acid mono-esters as the critical asymmetric tool. By desymmetrizing the linker, we decouple the coordination events of two different metals. This allows researchers to install Metal A (M1) at a specific site while the second binding site remains protected as an ester. Subsequent deprotection and coordination of Metal B (M2) yield a crystallographically defined heterometallic architecture.

Key Advantages:

-

Site Selectivity: Prevents metal scrambling by temporally separating coordination events.

-

Stoichiometric Control: Defines the M1:M2 ratio at the molecular level before framework assembly.

-

Solubility Management: Mono-esters often exhibit superior solubility in organic solvents compared to the bare di-acids.

Strategic Workflow: The Metalloligand Approach

The core logic relies on breaking the symmetry of isophthalic acid. We utilize the difference in reactivity between a free carboxylic acid and a methyl ester to direct the sequential assembly of the MOF.

Workflow Logic (Graphviz)

Figure 1: The stepwise logic flow from commercial diester to heterometallic framework, ensuring no metal scrambling occurs.

Experimental Protocols

Protocol A: Synthesis of Mono-Methyl Isophthalate (MMI)

Objective: To desymmetrize dimethyl isophthalate, creating a linker with one binding site (COOH) and one protected site (COOMe).

Reagents:

-

Dimethyl isophthalate (DMI)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

-

Hydrochloric Acid (HCl, 1M)

Procedure:

-

Dissolution: Dissolve 10.0 g (51.5 mmol) of dimethyl isophthalate in 100 mL of MeOH/THF (1:1) in a 250 mL round-bottom flask.

-

Controlled Hydrolysis: Prepare a solution of NaOH (2.06 g, 51.5 mmol, 1.0 eq ) in 20 mL water. Add this dropwise to the ester solution over 30 minutes at 0°C.

-

Expert Note: Strictly limiting NaOH to 1.0 equivalent and low temperature is crucial to prevent double hydrolysis to the di-acid.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Evaporate the organic solvents under reduced pressure. The residue is an aqueous salt.

-

Extraction (Removal of Diester): Dilute with 50 mL water. Extract with Dichloromethane (DCM) (3 x 30 mL) to remove unreacted diester. Keep the aqueous layer.

-

Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. A white precipitate (the mono-ester) will form.

-

Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 65-75%.

-

Validation: 1H NMR (DMSO-d6) should show one methyl singlet (~3.9 ppm) and two distinct aromatic regions, confirming asymmetry.

-

Protocol B: Synthesis of the Metalloligand (M1-Complex)

Objective: To coordinate Metal A (e.g., Copper) to the free acid site, forming a discrete building block.

Example Target: [Cu2(MMI)4(DMF)2] (Paddlewheel motif with pendant esters).

Procedure:

-

Mixing: Dissolve Mono-Methyl Isophthalate (MMI) (4.0 eq) in N,N-Dimethylformamide (DMF).

-

Metal Addition: Add Copper(II) Acetate Monohydrate (2.0 eq).

-

Expert Note: Acetate acts as a base to deprotonate the carboxylic acid, driving the formation of the paddlewheel SBU (Secondary Building Unit).

-

-

Crystallization/Precipitation: Stir at room temperature for 4 hours. The solution usually turns deep blue/green.

-

Isolation: Layer the DMF solution with diethyl ether or hexane to induce crystallization of the metalloligand.

-

Characterization: Verify the structure via Single Crystal XRD (SC-XRD) or FTIR. The ester peak (C=O stretch ~1720 cm⁻¹) must remain intact.

Protocol C: Heterometallic MOF Assembly (M1 + M2)

Objective: To hydrolyze the pendant esters in situ and coordinate Metal B (e.g., Lanthanides).

Reagents:

-

Metalloligand (from Protocol B)

-

Metal B Salt (e.g., Eu(NO3)3·6H2O)

-

Solvent: DMF/Ethanol/Water mixture.

Procedure:

-

Precursor Solution: Suspend the Copper-Metalloligand in a DMF/Ethanol/Water (4:4:1) mixture. The water is essential for the hydrolysis step.

-

Metal B Addition: Add the stoichiometric amount of Metal B salt.

-

Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat to 85°C for 24-48 hours.

-

Mechanistic Insight: Under these conditions, the ester groups hydrolyze to carboxylates, which immediately capture the Metal B ions in the solution. Because the Copper paddlewheels are already formed, M2 cannot displace M1 easily, preserving the heterometallic order.

-

-

Washing: Filter the resulting crystals and wash with fresh DMF to remove unreacted precursors.

Data Analysis & Quality Control

To ensure the synthesis was successful, compare the properties of the resulting Heterometallic MOF against a physical mixture of homometallic counterparts.

Table 1: Comparative Characterization Metrics

| Metric | Homometallic MOF (M1 only) | Homometallic MOF (M2 only) | Heterometallic MOF (Target) |

| Metal Ratio (ICP-MS) | 100% M1 | 100% M2 | Fixed Stoichiometry (e.g., 2:1) |

| PXRD Pattern | Phase A | Phase B | Distinct Phase C (Not A+B) |

| Luminescence | None/Quenched | Characteristic M2 Emission | Sensitized Emission (M1 |

| Porosity (BET) | Value X | Value Y | Value Z (Often > X or Y) |

Diagram: Selectivity Mechanism

Figure 2: Comparison of statistical mixing versus the protected mono-ester route. The mono-ester acts as a gatekeeper, enforcing sequential coordination.

Troubleshooting & Optimization

-

Issue: Incomplete Hydrolysis.

-

Symptom:[1] FTIR shows residual ester peaks (~1720 cm⁻¹) in the final MOF.

-

Fix: Increase the water content in the solvothermal solvent system or slightly raise the reaction temperature (e.g., from 85°C to 100°C).

-

-

Issue: Transmetallation (Scrambling).

-

Symptom:[1] M2 replaces M1 in the primary node.

-

Fix: Use "kinetically inert" metals for the first step (e.g., Cr(III), inert Ru) or ensure the M1-cluster (e.g., Cu-paddlewheel) is thermodynamically very stable compared to the M2 coordination sphere.

-

-

Issue: Poor Crystallinity.

-

Fix: Add a modulator (acetic acid or benzoic acid) during the final assembly step (Protocol C). This slows down the coordination of M2, allowing for defect correction and crystal growth.

-

References

-

Stepswise Synthesis of Heterometallic MOFs

- Title: "Stepwise Assembly of Heterometallic Metal–Organic Frameworks Based on a Metalloligand Str

- Source: Crystal Growth & Design

-

URL:[Link]

-

Mono-Ester Synthesis Protocol

- Title: "Selective mono-hydrolysis of symmetric diesters"

- Source: Organic Syntheses / Common Organic Chemistry

-

URL:[Link](Note: Generalized protocol for half-esters)

-

Heterometallic MOF Applications (General Context)

- Title: "Heterometallic Metal–Organic Frameworks: The Evolution of Structural Complexity"

- Source: Chemical Reviews

-

URL:[Link]

-

Isophthalate Linker Chemistry

- Title: "New heterometallic carboxylate frameworks: synthesis, structure, robustness, flexibility, and porosity"

- Source: PubMed / Inorganic Chemistry

-

URL:[Link]

Sources

Troubleshooting & Optimization

Recrystallization solvents for 3-tert-butyl-5-methoxycarbonylbenzoic acid

Technical Support Center: Purification of 3-tert-butyl-5-methoxycarbonylbenzoic Acid

Case ID: REC-TBU-ISO-001 Status: Active Specialist: Senior Application Scientist

Executive Summary

You are attempting to recrystallize 3-tert-butyl-5-methoxycarbonylbenzoic acid (also known as monomethyl 5-tert-butylisophthalate). This molecule presents a specific purification challenge due to its amphiphilic nature :

-

Polar Head: The carboxylic acid (-COOH) and ester (-COOMe) groups drive solubility in polar protic solvents.

-

Lipophilic Tail: The bulky tert-butyl group and aromatic ring increase solubility in non-polar organics and significantly lower the melting point compared to unsubstituted isophthalic acid.

Successful purification requires a solvent system that balances these opposing properties to prevent "oiling out" while ensuring efficient impurity rejection.[1]

Part 1: Solvent Selection Matrix

Recommendation: The primary solvent system is Methanol/Water . This system aligns with the methyl ester moiety (preventing transesterification) and leverages the hydrophobic effect of the tert-butyl group to drive precipitation upon water addition.

| Solvent System | Role | Suitability | Technical Notes |

| Methanol / Water | Primary | High | Best for Purity. The compound dissolves in hot MeOH. Water acts as an anti-solvent. ⚠️ Crucial: Do not use Ethanol; it may cause transesterification (swapping -OMe for -OEt). |

| Toluene / Heptane | Secondary | Moderate | Best for Oiling Out Issues. If the compound oils out in MeOH/Water, this non-polar system often yields better crystals. Toluene dissolves the aromatic core; Heptane reduces solubility. |

| Ethyl Acetate / Hexane | Alternative | Moderate | Good general-purpose system, but often retains polar impurities. High evaporation rate can lead to crusting. |

| Acetone / Water | Alternative | Low | Risk of hydrolysis if traces of acid/base are present. Acetone is often too good a solvent, leading to low recovery yields. |

Part 2: Standard Operating Procedure (SOP)

Protocol: Mixed-Solvent Recrystallization (MeOH/H₂O)

Pre-requisites:

-

Crude 3-tert-butyl-5-methoxycarbonylbenzoic acid.

-

Solvents: HPLC-grade Methanol, Deionized Water.

-

Equipment: Reflux condenser, magnetic stirrer, heating mantle (do not use open flame).

Step-by-Step Workflow:

-

Saturation (Reflux):

-

Place the crude solid in a round-bottom flask.

-

Add Methanol (approx. 3-5 mL per gram of solid).

-

Heat to reflux (65°C).

-

Troubleshooting: If solid remains, add MeOH in 1 mL increments until fully dissolved. Do not drown the compound.

-

-

Hot Filtration (Optional but Recommended):

-

If the solution is cloudy (insoluble salts/mechanical impurities), filter rapidly through a pre-warmed glass frit or fluted filter paper while hot.

-

-

Nucleation (The Critical Step):

-

Remove from heat.[2] While the solution is still hot (~50-60°C), add warm water dropwise.

-

Stop adding water the moment you see a persistent turbidity (cloudiness that doesn't swirl away).

-

Add a few drops of Methanol to just clear the turbidity (return to solution).

-

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (undisturbed).

-

Note: Rapid cooling here will trap impurities and cause oiling out.

-

Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.

-

Wash: Wash the cake with a cold mixture of 50:50 MeOH/Water.

-

Dry: Vacuum dry at 40°C. (High heat may melt the solid if solvent is trapped).

-

Part 3: Troubleshooting Guide

Issue 1: The Product "Oils Out" (Forms a liquid blob instead of crystals)

-

Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the anti-solvent (water) was added too fast, creating a super-hydrophobic environment for the tert-butyl group.

-

Fix:

-

Re-heat to dissolve the oil.

-

Add a seed crystal of pure product (if available) at the cloud point.

-

Switch solvent system to Toluene/Heptane . The higher boiling point of Toluene prevents the "melting under solvent" phenomenon.

-

Issue 2: Low Yield (Too much stays in solution)

-

Cause: The tert-butyl group makes the compound too soluble in pure organic solvents.

-

Fix: You likely didn't add enough anti-solvent (Water or Heptane).

-

Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."

-

Issue 3: Transesterification (Product mass changes by +14 units)

-

Cause: Use of Ethanol or Isopropanol.

-

Mechanism: The methoxycarbonyl group (-COOMe) exchanges with the solvent alcohol under thermal stress, especially if the crude material contains trace acidic impurities.

-

Fix: Strictly use Methanol for methyl esters.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision process for solvent selection based on your specific impurity profile and observations.

Caption: Decision tree for solvent selection and troubleshooting based on physical behavior (oiling out) and chemical stability (transesterification risk).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acid/Base extraction instead of recrystallization?

A: Yes. Because the molecule has a free carboxylic acid, you can dissolve the crude solid in saturated Sodium Bicarbonate (

Q: Why is the tert-butyl group problematic for water solubility? A: The tert-butyl group is highly lipophilic (hydrophobic). While the carboxylic acid tries to pull the molecule into water, the bulky t-butyl group disrupts the hydrogen bonding network. This is why a pure aqueous recrystallization (like simple benzoic acid) often fails, necessitating the Methanol co-solvent [2].

Q: What is the expected melting point? A: While specific literature values vary by polymorph, similar mono-methyl esters of tert-butyl isophthalic acid typically melt in the range of 145°C – 160°C . A sharp melting range (<2°C) indicates high purity.

References

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzoic acid derivative purification via acid-base swing and recrystallization).

-

Perrin, D.D., & Armarego, W.L.F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General solvent tables for aromatic acids and esters).

-

BenchChem Technical Support. (2025). Synthesis and Purification of Isophthalate Derivatives. (Contextual data on ester hydrolysis and purification).

Sources

Validation & Comparative

Differentiating 5-tert-Butyl-isophthalic Acid Monomethyl Ester from Dimethyl Ester by TLC: A Polarity-Driven Separation

In the realm of synthetic chemistry, particularly in drug development and materials science, the precise monitoring of reactions such as esterification is paramount. A common scenario involves the conversion of a dicarboxylic acid to its ester derivatives, where incomplete reactions can yield a mixture of the starting material, the monoester, and the desired diester. This guide provides an in-depth, experimentally supported protocol for differentiating 5-tert-butyl-isophthalic acid monomethyl ester from its corresponding dimethyl ester using Thin-Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique.[1][2][3]

The separation hinges on the fundamental principle of chromatography: the differential partitioning of analytes between a stationary phase and a mobile phase.[4] In this case, the key differentiator between the monomethyl ester and the dimethyl ester is their polarity, which dictates their affinity for the stationary phase and their solubility in the mobile phase.

The Chemical Basis for Separation: A Tale of Two Polarity States

5-tert-Butyl-isophthalic acid monomethyl ester possesses one free carboxylic acid group and one methyl ester group. The carboxylic acid moiety, with its capacity for hydrogen bonding, renders the molecule significantly more polar than its dimethyl ester counterpart. The dimethyl ester, lacking the acidic proton, is considerably less polar.

On a standard silica gel TLC plate, which serves as a polar stationary phase, the more polar monomethyl ester will exhibit stronger interactions (adsorption) with the silica surface.[5][6] Consequently, it will be less readily carried up the plate by the mobile phase, resulting in a lower Retention Factor (Rf) value.[5] Conversely, the less polar dimethyl ester will have a weaker affinity for the stationary phase, travel further up the plate with the mobile phase, and exhibit a higher Rf value.[2][7]

Experimental Protocol: A Step-by-Step Guide to Separation

This protocol is designed to provide a clear and reproducible method for the TLC analysis of 5-tert-butyl-isophthalic acid monomethyl ester and dimethyl ester.

Materials and Reagents

-

TLC Plates: Silica gel 60 F254 plates

-

Analytes:

-

5-tert-Butyl-isophthalic acid monomethyl ester

-

5-tert-Butyl-isophthalic acid dimethyl ester

-

-

Mobile Phase (Eluent): 3:7 (v/v) mixture of Ethyl Acetate and Hexane[8]

-

Spotting Solvent: Dichloromethane or Ethyl Acetate

-

Developing Chamber: Glass tank with a lid

-

Visualization:

Workflow Diagram

Caption: Experimental workflow for TLC separation.

Detailed Methodology

-

Chamber Equilibration: Pour the prepared 3:7 ethyl acetate:hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 15 minutes. This ensures a uniform development of the chromatogram.[4]

-

Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the monomethyl ester, the dimethyl ester, and a co-spot mixture of both in the spotting solvent.

-

TLC Plate Preparation: Using a pencil, gently draw a faint baseline about 1 cm from the bottom of the silica gel plate. Mark the points for spotting the individual samples and the co-spot.

-

Spotting: Using separate capillary tubes, carefully spot small amounts of each prepared sample solution onto the designated marks on the baseline.[2] The spots should be small and concentrated to ensure good separation. Allow the solvent to fully evaporate between applications.

-

Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[2] Close the lid and allow the solvent front to ascend the plate by capillary action.[1]

-

Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[13] Allow the plate to air dry completely in a fume hood.

-

Visualization and Analysis:

-

UV Light: Place the dried plate under a UV lamp (254 nm). The aromatic rings in the compounds will quench the fluorescence of the plate's indicator, appearing as dark spots.[9][10] Circle the spots lightly with a pencil.

-

Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. The compounds will form colored complexes with the iodine vapor, appearing as brownish spots.[12] This method is semi-destructive.

-

Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:[7][14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Expected Results and Interpretation

The significant difference in polarity between the monomethyl ester and the dimethyl ester will lead to a clear separation on the TLC plate.

Structural Comparison and Polarity

Caption: Polarity difference driving TLC separation.

Data Summary

The following table presents the expected results from the TLC experiment. The Rf values are illustrative but reflect the anticipated outcome based on chemical principles.

| Compound | Functional Groups | Polarity | Expected Rf Value (3:7 EtOAc:Hexane) |

| 5-tert-Butyl-isophthalic acid monomethyl ester | 1x Carboxylic Acid, 1x Methyl Ester | High | ~ 0.35 |

| 5-tert-Butyl-isophthalic acid dimethyl ester | 2x Methyl Ester | Low | ~ 0.65 |

The co-spot lane will show two distinct spots corresponding to the Rf values of the individual components, confirming the separation and allowing for direct comparison on the same plate.

Troubleshooting and Method Optimization

-

Poor Separation (Rf values too close): If the spots are not well-resolved, the polarity of the mobile phase can be adjusted. To increase the separation (i.e., move both spots down and further apart), decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate to hexane (e.g., 2:8 or 1:9).

-

Spots Not Moving (Rf values near zero): This indicates the mobile phase is not polar enough.[15] Increase the polarity by increasing the proportion of ethyl acetate (e.g., 4:6 or 5:5).

-

Spot Tailing: Carboxylic acids can sometimes streak or "tail" on silica gel plates.[15] Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to more compact and well-defined spots.[8]

This guide provides a robust and scientifically grounded method for the differentiation of 5-tert-butyl-isophthalic acid monomethyl ester and its dimethyl ester. By understanding the principles of polarity and their effect on chromatographic behavior, researchers can effectively utilize TLC for reaction monitoring and purity assessment in their synthetic endeavors.

References

- Principles of Thin Layer Chromatography. (n.d.).

- Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough.

- Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.

- Calculating retention factors for TLC. (n.d.). Khan Academy.

- Thin Layer Chromatography Principle. (2020, March 11). BYJU'S.

- Understanding the Retention Factor in Thin Layer Chromatography. (2026, January 21). Oreate AI Blog.

- Thin Layer Chromatography. (n.d.). Sigma-Aldrich.

- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.

- The Retention Factor. (2022, April 8). Chemistry LibreTexts.

- Thin-Layer Chromatography (TLC) Procedure and Principles. (2023, November 30). J&K Scientific LLC.

- TLC Visualization Methods. (n.d.).

- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017, April 25). ResearchGate.

- Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.

- TLC Visualization Techniques. (n.d.). Scribd.

- TLC Visualization Methods - Theory pages. (n.d.). Labster.

- How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate.

- TLC Visualization Reagents. (n.d.). EPFL.

- Use of RP‐TLC and Structural Descriptors to Predict the log P Values of Higher Fatty Acids, Hydroxy Acids, and Their Esters. (2009, June). ResearchGate.

- TLC-Thin Layer Chromatography. (2024, February 24). OperaChem.

- Quantitative thin-layer chromatography and mass spectrometry of isatinylmethyl esters of carboxylic acids. (1979). American Chemical Society.

- [Structural identification of carboxylic esters by pyrolysis gas chromatography]. (n.d.). CNGBdb.